2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydro-2H-chromen-6-yl)ethanone
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Overview
Description
The compound 2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(3,4-DIHYDRO-2H-1-BENZOPYRAN-6-YL)ETHAN-1-ONE is a complex organic molecule that features multiple aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
Formation of the 3,4-dihydro-2H-1,5-benzodioxepin ring: This can be achieved through the cyclization of catechol derivatives with appropriate alkylating agents under acidic or basic conditions.
Introduction of the triazole ring: This step involves the reaction of the benzodioxepin derivative with azide compounds under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
Formation of the benzopyran ring: This can be synthesized through the cyclization of phenolic compounds with appropriate aldehydes or ketones under acidic conditions.
Final coupling reaction: The final step involves the coupling of the triazole and benzopyran derivatives through a thiol-ene reaction or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological pathways involving sulfur-containing compounds.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring is known for its ability to bind to metal ions, which could play a role in its biological activity. The benzodioxepin and benzopyran rings may contribute to the compound’s overall stability and ability to interact with hydrophobic regions of proteins or membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(3,4-DIHYDRO-2H-1-BENZOPYRAN-6-YL)ETHAN-1-ONE
- 3,4-Dihydro-2H-1,5-benzodioxepin-7-thiol
- (2E)-3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-PROPENOIC ACID
Uniqueness
This compound is unique due to its combination of multiple aromatic and heterocyclic rings, which confer specific chemical and physical properties. The presence of the triazole ring adds to its versatility in binding to metal ions and participating in click chemistry reactions. The benzodioxepin and benzopyran rings provide additional stability and potential for hydrophobic interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H23N3O4S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3,4-dihydro-2H-chromen-6-yl)ethanone |
InChI |
InChI=1S/C23H23N3O4S/c1-26-22(17-6-8-20-21(13-17)30-11-3-10-29-20)24-25-23(26)31-14-18(27)15-5-7-19-16(12-15)4-2-9-28-19/h5-8,12-13H,2-4,9-11,14H2,1H3 |
InChI Key |
QBNXGHKELVUPCE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC3=C(C=C2)OCCC3)C4=CC5=C(C=C4)OCCCO5 |
Origin of Product |
United States |
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